2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Description
Structure and Synthesis The compound 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological versatility. The structure includes:
- 1-Methyl substitution at the pyrazole nitrogen (position 1).
- 3-Chloro-4-methoxyphenylamino group at position 4 of the pyrimidine ring.
- Ethanolamine substituent (-NH-CH2-CH2-OH) at position 5.
Synthesis Protocol: The compound can be synthesized via nucleophilic aromatic substitution, where a 4-chloro intermediate reacts with 3-chloro-4-methoxyaniline under reflux in ethanol. A similar method is described for analogous pyrazolo[3,4-d]pyrimidines using ethanol as a solvent and reflux conditions (6–12 hours) .
Properties
IUPAC Name |
2-[[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c1-22-14-10(8-18-22)13(20-15(21-14)17-5-6-23)19-9-3-4-12(24-2)11(16)7-9/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOVMDFYIMFAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, chlorination of 2 using POCl₃ under microwave conditions (400 W, 15 min) achieves 94% yield compared to 78% under thermal conditions.
One-Pot Multi-Component Reactions
A one-pot approach condenses 1 , triethyl orthoformate, and 3-chloro-4-methoxyaniline in acetic acid to directly form the 4-amino intermediate, bypassing isolated chlorination steps. However, this method yields lower regioselectivity (∼50%).
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitutions at positions 4 and 6 necessitate careful control of stoichiometry and temperature.
- Solubility : Poor solubility of intermediates in organic solvents prolongs reaction times; dimethyl sulfoxide (DMSO) co-solvents improve dissolution.
- Catalysis : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) remain unexplored but could enhance amination efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for drug discovery.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s biological and physicochemical properties are influenced by:
Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyrido[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine.
Substituents: Position and nature of amino, alkyl, or aryl groups.
Polar Groups: Ethanolamine vs. morpholino or piperazinyl groups.
Data Table: Key Analogs and Their Properties
Key Findings
Core Flexibility :
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., target compound, ) often exhibit stronger kinase inhibition compared to pyrido[3,4-d]pyrimidines (e.g., ), likely due to enhanced π-π stacking with the pyrazole ring .
- Fused systems (e.g., coumarin-pyrazolo hybrids ) show dual functionality (e.g., anticancer activity and fluorescence), but synthetic complexity limits scalability.
Substituent Effects: Ethanolamine group (target compound, ): Enhances water solubility and hydrogen-bonding capacity, critical for CNS penetration. In contrast, morpholinoethylthio groups (e.g., ) improve metabolic stability but reduce solubility. Aryl/heteroaryl groups: The 3-chloro-4-methoxyphenyl moiety in the target compound may confer selectivity toward kinases overexpressed in cancer cells, similar to the 3,5-dimethylphenyl analog in .
Biological Activity :
Biological Activity
The compound 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyaniline with specific aldehydes under controlled conditions. The synthetic pathway often includes steps like reductive amination and cyclization to form the pyrazolo[3,4-d]pyrimidine core structure. The following table summarizes the key synthetic routes:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-chloro-4-methoxyaniline + aldehyde | Reflux in suitable solvent | Intermediate A |
| 2 | Intermediate A + amine | Reductive amination | Target compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Pyrazolo[3,4-d]pyrimidines are known to interact with cyclin-dependent kinases (CDKs) and other signaling pathways that regulate cell cycle progression and apoptosis.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against renal carcinoma cell lines (RFX 393), revealing IC50 values ranging from 11.70 µM to 19.92 µM for different derivatives . These findings suggest that the compound effectively induces apoptosis and inhibits cell proliferation.
Enzyme Inhibition Studies
The compound has also been shown to inhibit key enzymes involved in cancer progression. For example, it demonstrated selective inhibition of CDK2 and TRKA with IC50 values of 0.22 µM and 0.89 µM, respectively . This selective inhibition is crucial for developing targeted therapies for cancer treatment.
Case Studies
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines indicated that the compound significantly reduced cell viability compared to control groups. The mechanism was linked to G0–G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent .
- Molecular Modeling : Computational studies have provided insights into the binding affinities of this compound with target proteins. Molecular docking simulations indicated favorable interactions with active sites of CDKs, supporting its role as a potent inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
